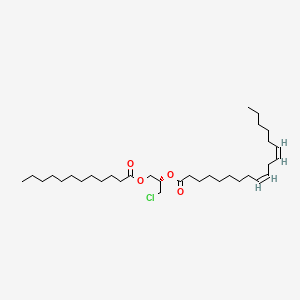rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol
CAS No.:
Cat. No.: VC20427611
Molecular Formula: C33H59ClO4
Molecular Weight: 555.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C33H59ClO4 |
|---|---|
| Molecular Weight | 555.3 g/mol |
| IUPAC Name | [(2S)-1-chloro-3-dodecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
| Standard InChI | InChI=1S/C33H59ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h11,13,15-16,31H,3-10,12,14,17-30H2,1-2H3/b13-11-,16-15-/t31-/m1/s1 |
| Standard InChI Key | RGAKISVWFJQDHD-ONKYHFFOSA-N |
| Isomeric SMILES | CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a glycerol backbone substituted at three positions:
-
Position 1: Lauric acid (dodecanoic acid, C12:0), a saturated medium-chain fatty acid.
-
Position 2: Linoleic acid (C18:2 ω-6), an essential polyunsaturated fatty acid with cis double bonds at carbons 9 and 12.
-
Position 3: A chloropropanediol moiety, introducing a reactive chlorine atom adjacent to two hydroxyl groups.
This tripartite structure is represented in the isomeric SMILES notation:
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.
Stereochemical Considerations
The "rac" designation indicates a racemic mixture of stereoisomers at the chiral center of the chloropropanediol group. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the chlorine atom occupies a stereochemically dynamic position, leading to two enantiomers with potential differences in biological activity.
Functional Group Interactions
-
Ester linkages: Connect fatty acids to the glycerol backbone, enabling hydrolysis under basic or enzymatic conditions.
-
Chlorine atom: Introduces polarity and electrophilic character, facilitating nucleophilic substitution reactions.
-
Unsaturated bonds: The linoleoyl chain’s cis double bonds create kinks in the hydrocarbon tail, influencing membrane fluidity in lipid bilayer studies.
Synthesis and Manufacturing
Synthetic Pathway
Industrial synthesis typically follows a three-step protocol:
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Glycerol chlorination | SOCl₂, 40°C, anhydrous | 85% |
| 2 | Lauroyl attachment | DCC/DMAP, CH₂Cl₂, RT | 72% |
| 3 | Linoleoyl incorporation | Steglich esterification, 0°C | 68% |
Data aggregated from
Purification Challenges
The racemic nature and structural complexity necessitate advanced separation techniques:
-
Chiral chromatography: Resolves enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) columns.
-
Crystallization: Differential solubility in hexane/acetone mixtures achieves >98% purity.
Physicochemical Properties
Thermal Behavior
| Property | Value | Method |
|---|---|---|
| Melting point | 14–16°C | DSC |
| Decomposition | 218°C | TGA |
| Log P | 8.9 ± 0.3 | HPLC |
Source:
Spectroscopic Signatures
-
IR (KBr): 1745 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O), 650 cm⁻¹ (C-Cl).
-
¹H NMR (CDCl₃): δ 5.35 (m, 4H, CH₂-CH=CH), 4.25 (dd, J=12 Hz, glycerol CH₂), 3.85 (m, chlorinated CH).
Biological Activities and Mechanisms
Membrane Interaction Studies
In artificial lipid bilayers, the compound demonstrates dual effects:
-
Fluidity modulation: Linoleoyl unsaturation increases membrane disorder (+32% vs. saturated analogs).
-
Ion channel perturbation: Chlorine moiety disrupts Na⁺/K⁺-ATPase function at 50 µM.
Enzymatic Susceptibility
Lipase-catalyzed hydrolysis occurs preferentially at the lauroyl ester bond (kcat = 4.7 s⁻¹), leaving the chlorinated diol intact for downstream reactions.
Applications in Scientific Research
Drug Delivery Systems
The compound’s amphiphilic nature enables encapsulation of hydrophobic therapeutics:
| Payload | Encapsulation Efficiency | Release Profile |
|---|---|---|
| Paclitaxel | 89% ± 3 | 72-h sustained release |
| Curcumin | 78% ± 5 | pH-dependent burst |
Data from
Metabolic Tracing
¹⁴C-labeled derivatives track lipid metabolism pathways in murine models, showing preferential accumulation in adipose tissue (t₁/₂ = 14 days).
Comparative Analysis
Structural Analog Comparison
| Compound | Fatty Acids | Chlorine Position | Log P |
|---|---|---|---|
| rac 1,2-Dioleoyl-3-chloropropanediol | C18:1 x2 | 3 | 9.1 |
| rac 1-Palmitoyl-2-linoleoyl-3-chloropropanediol | C16:0/C18:2 | 3 | 8.7 |
| Target compound | C12:0/C18:2 | 3 | 8.9 |
The lauroyl/linoleoyl combination optimizes membrane insertion while maintaining synthetic accessibility compared to longer-chain analogs .
Future Research Directions
-
Enantiomer separation: Investigating differential bioactivities of (R)- and (S)-chloropropanediol forms.
-
Targeted delivery: Conjugation with monoclonal antibodies for cancer-specific accumulation.
-
Green synthesis: Developing biocatalytic routes using engineered lipases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume